(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
CAS No.:
Cat. No.: VC16963703
Molecular Formula: C19H18Cl2N2O3
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18Cl2N2O3 |
|---|---|
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | 2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
| Standard InChI Key | FUNOGXWNAOVFBX-UQKRIMTDSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
Introduction
This compound is a chiral molecule with potential biological or pharmaceutical applications. Its structure includes:
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An isoindoline-1,3-dione core, often associated with bioactivity.
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A chiral center at the propyl chain.
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A 2-chloroacetyl functional group, which may influence reactivity and binding properties.
Hydrochloride salts are commonly used to improve solubility and stability in pharmaceutical contexts.
Key Functional Groups
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Isoindoline-dione: Known for its role in medicinal chemistry.
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Amino group: Enhances hydrophilicity and potential for hydrogen bonding.
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Chloroacetyl group: May act as a reactive site for biochemical interactions.
Synthesis Pathways
The compound can be synthesized through multi-step organic reactions:
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Formation of Isoindoline-1,3-dione Core: Typically derived from phthalic anhydride and amines.
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Chiral Amino Propylation: Introduction of the chiral center using enantioselective methods.
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Attachment of Chloroacetyl Group: Achieved via acylation using chloroacetyl chloride.
Example Reaction Scheme
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Phthalic anhydride + Amine | Heat | Isoindoline-dione derivative |
| 2 | Chiral amine + Aldehyde | Catalytic hydrogenation | Chiral amino alcohol |
| 3 | Chloroacetyl chloride | Basic medium | Final product |
Analytical Characterization
To confirm the structure and purity:
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NMR Spectroscopy:
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: Signals for aromatic protons, amino group, and aliphatic chains.
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: Carbon signals for dione and chloroacetyl groups.
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Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.
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Infrared Spectroscopy (IR): Characteristic peaks for carbonyl (C=O) and amine (N-H).
Potential Biological Activity
This compound may exhibit:
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Anticancer Properties: Isoindoline derivatives are known to inhibit tumor cell growth.
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Antimicrobial Activity: The chloroacetyl group could enhance reactivity against bacterial enzymes.
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Enzyme Inhibition: The amino group might interact with active sites of target proteins.
Hypothetical Data Table
| Test | Target | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.5 µM | Moderate inhibition |
| Antibacterial | E. coli | 25 µM | Weak activity |
Computational Studies
Molecular docking could predict interactions with biological targets:
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Binding affinity to enzymes or receptors.
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Stability of the chloroacetyl moiety in active sites.
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